molecular formula C4H5ClOS2 B14710937 4-Chloro-4-methyl-1,2-dithiolan-3-one CAS No. 21083-32-9

4-Chloro-4-methyl-1,2-dithiolan-3-one

Cat. No.: B14710937
CAS No.: 21083-32-9
M. Wt: 168.7 g/mol
InChI Key: DHJSLSSSJWKLGY-UHFFFAOYSA-N
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Description

4-Chloro-4-methyl-1,2-dithiolan-3-one is an organic compound belonging to the class of 1,2-dithiolanes. These compounds are characterized by a five-membered ring containing two sulfur atoms and one oxygen atom. The presence of a chlorine and a methyl group on the ring makes this compound unique in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-4-methyl-1,2-dithiolan-3-one can be synthesized through the reaction of 4-chloro-4-methyl-1,2-dithiolane with an oxidizing agent. The reaction typically involves the use of a Lewis acid catalyst to facilitate the formation of the dithiolanone ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction time, temperature, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-1,2-dithiolan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-4-methyl-1,2-dithiolan-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-4-methyl-1,2-dithiolan-3-one involves its interaction with biological molecules through its reactive sulfur atoms. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-4-methyl-1,2-dithiolan-3-one is unique due to the presence of both chlorine and methyl groups on the dithiolanone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications .

Properties

CAS No.

21083-32-9

Molecular Formula

C4H5ClOS2

Molecular Weight

168.7 g/mol

IUPAC Name

4-chloro-4-methyldithiolan-3-one

InChI

InChI=1S/C4H5ClOS2/c1-4(5)2-7-8-3(4)6/h2H2,1H3

InChI Key

DHJSLSSSJWKLGY-UHFFFAOYSA-N

Canonical SMILES

CC1(CSSC1=O)Cl

Origin of Product

United States

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